N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, is synthesized through a cyclization reaction involving diols and aldehydes under acidic conditions.
Attachment of the Methoxyphenethyl Group: The 4-methoxyphenethyl group is introduced via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the spirocyclic intermediate with oxalyl chloride and the methoxyphenethyl amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenethyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol: Shares the spirocyclic core but lacks the oxalamide and methoxyphenethyl groups.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to its combination of a spirocyclic core, an oxalamide linkage, and a methoxyphenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-15-6-4-14(5-7-15)8-11-20-17(22)18(23)21-12-16-13-25-19(26-16)9-2-3-10-19/h4-7,16H,2-3,8-13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVODRVGZKIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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